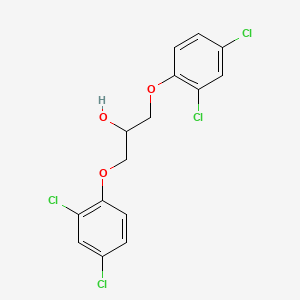

1,3-Bis(2,4-dichlorophenoxy)propan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

53283-84-4 |

|---|---|

Molecular Formula |

C15H12Cl4O3 |

Molecular Weight |

382.1 g/mol |

IUPAC Name |

1,3-bis(2,4-dichlorophenoxy)propan-2-ol |

InChI |

InChI=1S/C15H12Cl4O3/c16-9-1-3-14(12(18)5-9)21-7-11(20)8-22-15-4-2-10(17)6-13(15)19/h1-6,11,20H,7-8H2 |

InChI Key |

PMVGCELXEZOBJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(COC2=C(C=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Risk Characterization:in the Final Step, the Information from the First Three Steps is Integrated to Estimate the Probability and Magnitude of Adverse Effects on the Environment.epa.govthis is Often Done by Calculating a Risk Quotient Rq , Which Compares the Predicted Environmental Concentration Pec with a Toxicity Endpoint E.g., Lc50 or Noael . an Rq Value Greater Than 1 Suggests a Potential Risk, Which May Trigger Further Investigation or Regulatory Action.

Application of Environmental Biomarkers in Ecotoxicology

Environmental biomarkers are measurable biological responses in an organism that indicate exposure to or the effect of environmental stressors, such as chemical contaminants. nih.gov They serve as early warning signals of potential ecological harm before it becomes evident at the population or community level. blm.gov In the context of chlorinated organic compounds like 1,3-Bis(2,4-dichlorophenoxy)propan-2-ol, biomarkers are crucial tools in ecotoxicological research and monitoring.

Biomarkers can be broadly categorized as biomarkers of exposure and biomarkers of effect.

Biomarkers of Exposure: These confirm that an organism has been exposed to a specific chemical. For phenoxy herbicides, this often involves measuring the parent compound or its metabolites in biological samples like urine, blood, or tissue. oup.comresearchgate.net For example, the presence of 2,4-D or its primary metabolite, 2,4-dichlorophenol (B122985), in the urine of wildlife would be a direct indicator of exposure. oup.comresearchgate.net

Biomarkers of Effect: These biomarkers demonstrate a biological response to the chemical exposure, indicating that a toxicological mechanism has been initiated. blm.gov Examples relevant to herbicides and other chlorinated compounds include:

Enzyme Inhibition/Induction: Changes in the activity of specific enzymes can signal exposure. For instance, some pesticides are known to inhibit cholinesterase activity in the nervous system. nih.gov

Genotoxicity: Markers like DNA adducts or chromosomal aberrations can indicate that a chemical has damaged an organism's genetic material.

Oxidative Stress: Exposure to certain contaminants can lead to an overproduction of reactive oxygen species, which can be measured by assaying for antioxidant enzyme activity (e.g., catalase, superoxide (B77818) dismutase) or lipid peroxidation.

Hormonal Disruption: Compounds that interfere with the endocrine system can be assessed by measuring changes in hormone levels or the expression of hormone-regulated genes.

The application of these biomarkers in field studies can provide direct evidence of chemical exposure and its biological consequences in wild populations, offering a more sensitive and ecologically relevant assessment than laboratory toxicity tests alone. blm.gov

Table 2: Types of Environmental Biomarkers in Ecotoxicology

| Biomarker Category | Type | Description | Relevance to Chlorinated Organic Compounds |

| Biomarkers of Exposure | Chemical Residue | Measurement of the parent compound or its metabolites in tissues, blood, or urine. | Direct evidence of uptake of the compound from the environment. |

| Biomarkers of Effect | Biochemical | Alterations in enzyme activity (e.g., cholinesterase inhibition, EROD induction). | Indicates a specific molecular or cellular response to a toxicant. |

| Molecular | DNA damage (e.g., adducts, strand breaks), changes in gene expression. | Signals potential for genotoxicity, carcinogenicity, or other long-term effects. | |

| Physiological | Changes in growth rate, reproductive output, or immune function. | Links molecular effects to whole-organism health and population viability. |

Advanced Analytical Methodologies for 1,3 Bis 2,4 Dichlorophenoxy Propan 2 Ol

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are crucial for isolating the analyte of interest from a complex matrix and concentrating it for analysis. The choice of technique depends heavily on the physicochemical properties of the analyte and the nature of the sample matrix.

Solid-Phase Extraction (SPE)

No specific Solid-Phase Extraction (SPE) methods for 1,3-Bis(2,4-dichlorophenoxy)propan-2-ol have been described in the reviewed literature. For related compounds like 2,4-dichlorophenoxyacetic acid, SPE methods have been developed using various sorbents, but these cannot be assumed to be effective for the target compound without experimental validation.

Liquid-Liquid Extraction (LLE)

There are no documented Liquid-Liquid Extraction (LLE) protocols specifically for this compound. While LLE is a common technique for compounds like 1,3-dichloro-2-propanol (B29581), the selection of appropriate solvents and pH conditions would need to be optimized for the unique properties of this compound. nih.gov

Headspace Sampling for Volatile Analogues

Headspace sampling is typically employed for volatile and semi-volatile compounds. Given the significantly higher molecular weight and likely lower volatility of this compound compared to its analogue 1,3-dichloro-2-propanol, standard headspace methods may not be suitable. nih.gov No specific headspace sampling methods for the target compound have been reported.

Chromatographic Separation Techniques

Chromatography is essential for separating the target analyte from other components in the extracted sample prior to detection and quantification.

Gas Chromatography (GC) with Various Detectors (e.g., ECD)

No validated Gas Chromatography (GC) methods for the analysis of this compound were found. Trace analysis of halogenated compounds like 1,3-dichloro-2-propanol is often performed using GC with an Electron Capture Detector (GC-ECD) due to its high sensitivity to electronegative elements. nih.gov However, the high molecular weight of this compound might necessitate high temperatures for volatilization, which could lead to thermal degradation. Derivatization might be required, but no such procedures have been published for this compound.

High-Performance Liquid Chromatography (HPLC)

There is no specific information on High-Performance Liquid Chromatography (HPLC) methods for the separation and determination of this compound. While HPLC methods exist for 2,4-dichlorophenoxyacetic acid and related phenoxy herbicides, the conditions, including the choice of stationary and mobile phases, would require specific development and validation for this compound. epa.govepa.gov

Despite a comprehensive search for scientific literature and data, no specific analytical methodologies for the chemical compound This compound could be located. The search consistently yielded information on related but structurally distinct compounds, namely 1,3-dichloro-2-propanol (1,3-DCP) and 2,4-dichlorophenoxyacetic acid (2,4-D).

The explicit instructions for this article mandated a focus solely on "this compound" and adherence to a detailed outline covering advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS), novel and hyphenated techniques, and challenges in trace analysis and matrix effects.

Due to the complete absence of research findings, data tables, or any specific analytical data for this compound in the public domain, it is not possible to generate the requested scientifically accurate and informative article. Proceeding with the creation of the article would necessitate the fabrication of information, which would be contrary to the principles of providing factual and verifiable content.

Therefore, the requested article on the "" cannot be produced.

Ecological Impact and Environmental Risk Assessment of 1,3 Bis 2,4 Dichlorophenoxy Propan 2 Ol

Ecotoxicological Effects on Aquatic Ecosystems

When introduced into aquatic environments, 1,3-Bis(2,4-dichlorophenoxy)propan-2-ol has the potential to exert toxic effects on a wide range of organisms, disrupting the delicate balance of these ecosystems.

Impact on Aquatic Organisms (e.g., fish, invertebrates)

The impact of phenoxy herbicides on aquatic fauna can be significant, with toxicity levels varying based on the specific chemical formulation and the species tested. Studies on 2,4-D, for instance, show that ester forms are generally more toxic to fish than acid or amine salt forms. epa.gov Exposure to related compounds has been shown to cause a range of adverse effects in fish, from behavioral changes to mortality.

Larval fish are particularly vulnerable. Exposure to 2,4-D has been found to impair essential visually guided behaviors like prey capture in larval zebrafish and yellow perch, which is critical for survival. nih.gov Chronic exposure in species like common carp (B13450389) can lead to pathological changes in vital organs such as the gills, liver, and kidneys. researchgate.net

Aquatic invertebrates, which are a crucial food source for many fish species, are also susceptible. epa.gov For example, compounds related to 2,4-D have demonstrated moderate toxicity to invertebrates like Daphnia magna (water fleas). researchgate.net Such impacts can disrupt the food web by reducing the availability of prey for higher trophic levels.

Table 1: Potential Ecotoxicological Impacts on Aquatic Organisms

| Organism Group | Potential Effects of this compound | Reference Species (from 2,4-D studies) |

|---|---|---|

| Fish (Larval) | Impaired development, reduced survival, altered behavior (e.g., prey capture). nih.gov | Danio rerio (Zebrafish), Perca flavescens (Yellow Perch) nih.gov |

| Fish (Adult) | Organ damage (gills, liver, kidneys), respiratory distress, loss of equilibrium. researchgate.netijzi.net | Cyprinus carpio (Common Carp), Oreochromis mossambicus researchgate.netijzi.net |

| Aquatic Invertebrates | Reduced mobility, mortality, population decline. epa.govresearchgate.net | Daphnia magna (Water Flea) researchgate.net |

Effects on Algal and Plant Communities

As a derivative of a potent herbicide, this compound is expected to have significant effects on aquatic flora. Herbicides like 2,4-D function as synthetic auxins, causing uncontrolled growth and eventual death in susceptible broadleaf plants. mt.govwfduk.org

Aquatic macrophytes (vascular plants) are particularly sensitive. wfduk.org The introduction of such chemicals can lead to a loss of plant cover, which serves as essential habitat and protection for fish and invertebrates. epa.gov

The effects on algae can be complex. While high concentrations of 2,4-D can inhibit photosynthesis and reduce community growth, lower concentrations have sometimes been observed to stimulate the growth of certain algal species, potentially due to a hormonal effect or changes in nutrient availability from decaying macrophytes. nih.gov This can alter the structure of algal communities, favoring more tolerant or heterotrophic species. nih.gov

Table 2: Potential Effects on Aquatic Flora

| Organism Group | Potential Effects of this compound |

|---|---|

| Aquatic Macrophytes | Inhibition of growth, necrosis, and mortality, leading to loss of habitat structure. epa.govwfduk.org |

| Algae | Inhibition of photosynthesis and growth at high concentrations; potential stimulation of some species at low concentrations, leading to shifts in community composition. nih.gov |

Terrestrial Ecotoxicity Studies

Contamination of soil environments with this compound poses risks to soil health, microbial life, and terrestrial plants.

Effects on Soil Microorganisms and Biogeochemical Cycles

Soil microorganisms are vital for nutrient cycling and the degradation of organic matter. The introduction of a chemical like this compound can significantly alter the structure and diversity of these microbial communities. nih.gov While some microorganisms are capable of degrading phenoxy herbicides, the initial application can inhibit key microbial activities. nih.govusda.gov Studies on 2,4-D show that its presence can lead to notable changes in the composition of soil bacteria. nih.gov This disruption can impact essential biogeochemical processes, such as nitrogen fixation and carbon cycling, potentially affecting soil fertility. However, in some cases, the application of these compounds can also lead to an increase in the abundance of specific microbes that are capable of using the chemical as a carbon source, a process known as enrichment. researchgate.netfrontiersin.org

Impact on Terrestrial Flora

The primary mode of action for the parent compound, 2,4-D, is its herbicidal effect on broadleaf (dicot) plants. mt.gov It is absorbed through the leaves and translocated within the plant, where it mimics the natural growth hormone auxin. mt.govjuniperpublishers.com This leads to uncontrolled, disorganized growth, causing symptoms like stem curling and leaf withering, which ultimately result in the plant's death. mt.gov It is highly probable that this compound would exhibit similar phytotoxic properties, posing a risk to non-target terrestrial plants and potentially altering the composition of plant communities in contaminated areas.

Bioaccumulation and Biomagnification in Ecological Food Chains

The tendency of a chemical to be stored in an organism's tissues (bioaccumulation) and to become more concentrated at higher levels of the food chain (biomagnification) is a critical aspect of its environmental risk. cimi.orgepa.gov

Chemicals that are persistent and lipophilic (fat-soluble) are of particular concern, as they can build up in the fatty tissues of living organisms. cimi.org While 2,4-D acid itself has a relatively low potential for bioconcentration wfduk.org, the more complex structure of this compound suggests it may be more lipophilic, thus having a greater potential to bioaccumulate.

If this compound bioaccumulates in organisms at the base of the food web, such as invertebrates or small fish, it can be transferred to predators at higher trophic levels. taylorfrancis.comresearchgate.netresearchgate.net Through this process of biomagnification, top predators can be exposed to significantly higher concentrations of the contaminant than are found in the surrounding environment, potentially leading to toxic effects. epa.govresearchgate.net

Table 3: Bioaccumulation and Biomagnification Potential

| Parameter | Assessment for this compound |

|---|---|

| Bioaccumulation | Potential is likely moderate to high due to its lipophilic chemical structure, suggesting it can accumulate in the fatty tissues of organisms. cimi.org |

| Biomagnification | If bioaccumulation occurs, there is a subsequent risk of biomagnification, where concentrations increase at successively higher trophic levels in the food chain. researchgate.netresearchgate.net |

Environmental Risk Assessment Frameworks for Chlorinated Organic Compounds

Environmental risk assessment for chemical substances, including chlorinated organic compounds like phenoxy herbicides, is a systematic process used by regulatory agencies worldwide, such as the U.S. Environmental Protection Agency (EPA). epa.gov This process evaluates the likelihood of adverse ecological effects occurring from exposure to a chemical stressor. epa.govusda.gov The framework is generally structured into four main steps. epa.govblm.gov

Theoretical and Computational Chemistry Studies on 1,3 Bis 2,4 Dichlorophenoxy Propan 2 Ol

Molecular Structure and Conformation Analysis

A thorough review of published research indicates that specific studies on the molecular structure and conformational analysis of 1,3-Bis(2,4-dichlorophenoxy)propan-2-ol are not available.

Quantum Chemical Calculations (e.g., DFT)

No peer-reviewed articles or database entries were identified that present quantum chemical calculations, such as those using Density Functional Theory (DFT), for this compound. Consequently, data regarding its optimized molecular geometry, electronic structure, bond lengths, bond angles, and conformational isomers derived from such calculations are not available. While DFT studies have been performed on related compounds like 2,4-dichlorophenoxyacetic acid to determine its stable conformers and molecular properties, similar analyses for the title compound have not been published. frontiersin.orgmdpi.com

Spectroscopic Property Prediction (e.g., NMR, IR)

There is no available research detailing the computational prediction of spectroscopic properties for this compound. While experimental NMR and IR data exist for precursor molecules like 1,3-dichloro-2-propanol (B29581), computational studies to predict the 1H NMR, 13C NMR, or IR spectra of the final compound, and to assign its characteristic peaks, have not been located in the searched literature. chemicalbook.comresearchgate.netresearchgate.net

Reactivity and Reaction Pathway Modeling

Computational modeling of the reactivity and reaction pathways for this compound has not been a subject of published research.

Computational Studies of Degradation Mechanisms

No computational studies modeling the degradation mechanisms of this compound were found. Research into the degradation of phenoxy herbicides often involves computational methods to elucidate pathways, but this specific molecule has not been the focus of such an investigation. researchgate.netnih.govnih.gov Therefore, there are no published models on its potential breakdown in various environmental or biological systems.

Prediction of Transformation Products

In the absence of computational degradation studies, there are no published predictions for the transformation products of this compound. Identifying potential metabolites or environmental degradants through computational modeling is a common practice in environmental chemistry, but this work has not been carried out for this specific compound.

Molecular Docking and Interaction Studies with Environmental Components (e.g., soil organic matter, enzymes)

No molecular docking or interaction studies concerning this compound with environmental components like soil organic matter or specific enzymes have been published. These computational techniques require detailed structural information for both the chemical and the interacting biological or environmental macromolecule, and such investigations have not been reported for this compound.

Industrial Relevance and Technical Aspects of 1,3 Bis 2,4 Dichlorophenoxy Propan 2 Ol

Role as an Intermediate in Industrial Synthesis

The compound 1,3-Bis(2,4-dichlorophenoxy)propan-2-ol is not widely documented as a primary intermediate in large-scale industrial synthesis. However, its chemical structure suggests a plausible role as an intermediate in the synthesis of more complex molecules, particularly within the phenoxy herbicide and specialty chemical sectors. Its formation would logically involve the reaction of 1,3-dichloro-2-propanol (B29581) with 2,4-dichlorophenol (B122985).

1,3-dichloro-2-propanol is a known industrial intermediate, notably in the production of epichlorohydrin, a key component in the manufacture of epoxy resins. nih.govresearchgate.netsemanticscholar.org The synthesis of 1,3-dichloro-2-propanol can be achieved through various routes, including the chlorination of glycerol (B35011), a byproduct of biodiesel production. semanticscholar.org

Similarly, 2,4-dichlorophenol is a crucial precursor in the manufacturing of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). mt.govwikipedia.org The production of 2,4-D involves the reaction of 2,4-dichlorophenol with chloroacetic acid. mt.govwikipedia.org

Given the industrial availability of both 1,3-dichloro-2-propanol and 2,4-dichlorophenol, the synthesis of this compound is chemically feasible. This reaction would likely proceed via a Williamson ether synthesis, where the hydroxyl group of 1,3-dichloro-2-propanol reacts with two molecules of 2,4-dichlorophenol in the presence of a base. The resulting molecule could then potentially undergo further reactions to create compounds with specific herbicidal, fungicidal, or other industrially relevant properties. The availability of analytical standards for this compound suggests its relevance in research and as a reference compound for monitoring potential impurities in related chemical processes. epa.govlgcstandards.com

Formation as a Byproduct in Related Manufacturing Processes

The formation of this compound as a byproduct in industrial processes is not extensively documented in publicly available literature. However, its structure suggests a potential for its formation in the manufacturing of phenoxy herbicides, such as 2,4-D, under specific conditions.

The synthesis of phenoxy herbicides can lead to the formation of various impurities, including chlorinated phenols and dioxins. mt.govwikipedia.org The presence of structurally related diether compounds as impurities has also been noted in the production of chemicals with similar precursors.

The formation of this compound as a byproduct could plausibly occur if feedstocks containing a glycerol or 1,3-dichloro-2-propanol backbone are present during the synthesis of phenoxy compounds. For instance, if crude glycerin from biodiesel production, which is sometimes used in herbicide formulations, is not fully refined, residual glycerol could potentially react with 2,4-dichlorophenol. researchgate.net Alternatively, if 1,3-dichloro-2-propanol is present as an impurity in one of the reactants, it could lead to the formation of this diether.

The reaction conditions, such as temperature, pressure, and the presence of catalysts, would also play a crucial role in the formation of such byproducts. While not a commonly reported impurity, the potential for its formation exists due to the chemical reactivity of the precursors involved in the synthesis of widely used agrochemicals.

Industrial Applications and End-Use Contexts (Non-Medicinal)

There is currently no significant evidence to suggest that this compound has any direct, large-scale industrial applications or end-uses in its own right. Its relevance in an industrial context appears to be primarily as a potential, though not widely utilized, chemical intermediate or as a potential, though not commonly reported, byproduct in the synthesis of other chemical products.

The search for novel active ingredients in the agrochemical sector is ongoing, and it is conceivable that compounds such as this compound are synthesized and screened for potential herbicidal, fungicidal, or insecticidal activity. The presence of two 2,4-dichlorophenoxy groups, a common toxophore in phenoxy herbicides, suggests a rationale for such investigations. However, there is no indication from the available information that these investigations have led to any commercial applications.

The use of structurally similar glycerol ethers as activators for the biological effects of herbicides, fungicides, or insecticides has been explored. google.com This suggests a potential area of research for this compound, but as of now, no such application has been commercialized.

Industrial Waste Management and Pollution Prevention Strategies

The industrial waste management and pollution prevention strategies for a compound like this compound would be similar to those employed for the manufacturing of phenoxy herbicides, given the structural similarities and the nature of the expected waste streams. The production of chlorinated organic compounds typically generates wastewater and solid waste containing the product, byproducts, and unreacted raw materials.

Waste Stream Characterization and Treatment:

Wastewater from the production of phenoxy herbicides is often characterized by the presence of chlorinated phenols, phenoxyacetic acids, and other organic compounds, which can be toxic and persistent in the environment. epa.gov Treatment of such wastewater often requires a multi-step approach:

Neutralization: The wastewater can be acidic or alkaline and requires pH adjustment before further treatment.

Chemical Treatment: Advanced Oxidation Processes (AOPs), such as Fenton's reagent or ozonation, can be used to break down the complex organic molecules into more biodegradable compounds. researchgate.net Photochemical degradation is another potential treatment method. researchgate.net

Biological Treatment: After chemical pre-treatment, the wastewater can be subjected to biological treatment processes where microorganisms degrade the organic pollutants. researchgate.net

Adsorption: Activated carbon or other adsorbent materials can be used to remove residual organic compounds from the wastewater.

Pollution Prevention Strategies:

Pollution prevention focuses on minimizing the generation of waste at the source. Key strategies in the context of producing compounds like this compound include:

Process Optimization: Optimizing reaction conditions (temperature, pressure, catalyst) to maximize product yield and minimize the formation of byproducts.

Raw Material Purity: Using high-purity raw materials to reduce the introduction of impurities that can lead to unwanted side reactions and contaminated waste streams.

Solvent Recycling: Implementing solvent recovery and recycling systems to reduce solvent consumption and waste generation.

Closed-Loop Systems: Designing processes with closed-loop systems to minimize fugitive emissions and the release of volatile organic compounds.

The disposal of any solid waste, such as distillation residues or filter cakes, would need to be in accordance with hazardous waste regulations, often involving high-temperature incineration. epa.gov

Interactive Data Table: Applicable Waste Treatment Technologies for Chlorinated Phenoxy Compounds

| Treatment Technology | Description | Applicability to this compound Waste |

| Neutralization | Adjustment of pH to a neutral range. | Essential pre-treatment step for acidic or alkaline waste streams. |

| Advanced Oxidation | Use of strong oxidizing agents (e.g., ozone, hydrogen peroxide) to break down organic molecules. | Effective for the degradation of persistent chlorinated organic compounds. |

| Biological Degradation | Use of microorganisms to break down organic matter. | Can be effective after pre-treatment to reduce the toxicity of the wastewater. |

| Activated Carbon Adsorption | Adsorption of organic molecules onto the surface of activated carbon. | Useful for polishing treated wastewater to remove trace amounts of contaminants. |

| Incineration | High-temperature combustion to destroy hazardous organic waste. | Suitable for the disposal of solid and concentrated liquid waste streams. |

Future Research Perspectives and Environmental Remediation Strategies

Elucidation of Unexplored Degradation Pathways and Mechanisms

A critical area of future research is the elucidation of the degradation pathways and mechanisms of 1,3-Bis(2,4-dichlorophenoxy)propan-2-ol. Based on the degradation of structurally similar compounds like the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), several enzymatic reactions can be hypothesized. The initial step in the breakdown of phenoxy herbicides often involves the cleavage of the ether bond. nih.gov This could be followed by hydroxylation of the aromatic rings, leading to the formation of dichlorophenols and eventually dichlorocatechols. nih.gov Subsequent ring cleavage, either through ortho or meta pathways, would further break down the molecule. nih.gov

Fungi, particularly white-rot fungi, are known to secrete powerful extracellular enzymes like laccases and peroxidases that can degrade a wide range of aromatic pollutants. acs.org These enzymes are capable of catalyzing the initial oxidation of phenolic structures, which is a key step in the degradation of chlorinated aromatic compounds. acs.org The degradation of 2,4-D by fungi has been shown to proceed through the formation of 2,4-dichlorophenol (B122985) as a primary metabolite. researchgate.net

Under anaerobic conditions, reductive dechlorination, where chlorine atoms are removed from the aromatic ring, could be a significant degradation pathway. nih.gov The complete mineralization of highly chlorinated compounds may require a sequence of both anaerobic and aerobic conditions. eurochlor.org

Future research should focus on identifying the specific enzymes and microorganisms capable of degrading this compound and characterizing the intermediate and final products of these degradation pathways.

Development of Advanced Remediation Technologies for Contaminated Sites

Effective remediation of sites contaminated with persistent organic pollutants requires the development and optimization of advanced technologies.

Bioremediation Approaches

Bioremediation utilizes the metabolic capabilities of microorganisms to break down environmental pollutants. researchgate.net A variety of bacterial and fungal strains have been identified that can degrade chlorinated phenoxy compounds. nih.gov For instance, the bacterium Cupriavidus gilardii T-1 has been shown to rapidly degrade 2,4-D and other phenoxyalkanoic acid herbicides. nih.gov

Table 1: Examples of Microorganisms Involved in the Bioremediation of 2,4-D

| Microorganism | Type | Key Findings |

|---|---|---|

| Cupriavidus gilardii T-1 | Bacterium | Degraded 2,4-D 3.39 times faster than the model strain Cupriavidus necator JMP134. nih.gov |

| Aspergillus sp. | Fungus | Capable of degrading 2,4-D and using it as a source of carbon and energy. nih.gov |

| Penicillium sp. | Fungus | Able to grow in the presence of high concentrations of 2,4-D. nih.gov |

| Trichoderma sp. | Fungus | Known to degrade various herbicides, including 2,4-D. nih.gov |

Future bioremediation research for this compound should focus on isolating and characterizing indigenous microbial populations from contaminated sites that have adapted to degrade this compound. Bioaugmentation, the introduction of specific microorganisms to a contaminated site, and biostimulation, the modification of the environment to stimulate existing bacteria capable of bioremediation, are promising strategies.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (•OH). wikipedia.org AOPs are particularly effective for the degradation of toxic or non-biodegradable materials such as aromatics and pesticides. wikipedia.org

Common AOPs include:

Ozone-based processes: Ozonation can be highly efficient in degrading 2,4-D. poolchemistrytraininginstitute.com

UV-based processes: The combination of UV light with oxidants like hydrogen peroxide (H2O2) generates hydroxyl radicals that can effectively mineralize persistent compounds. poolchemistrytraininginstitute.com

Fenton and Photo-Fenton processes: These processes use iron salts and hydrogen peroxide to generate hydroxyl radicals. wikipedia.org The addition of UV light (photo-Fenton) can enhance the degradation efficiency. wikipedia.org

The effectiveness of AOPs can be influenced by factors such as pH, the concentration of the pollutant, and the presence of other organic matter. osti.gov Research is needed to determine the optimal conditions for the application of AOPs to the degradation of this compound.

Adsorption and Filtration Technologies

Adsorption is a widely used technology for the removal of organic pollutants from water due to its simplicity, cost-effectiveness, and high efficiency. aip.org Various adsorbent materials have been investigated for the removal of 2,4-D and other chlorinated compounds.

Table 2: Adsorbent Materials for the Removal of 2,4-D

| Adsorbent | Type | Key Findings |

|---|---|---|

| Granular Activated Carbon (GAC) | Carbon-based | High adsorption capacity for a wide range of organic pollutants. iwaponline.com |

| Biochar | Carbon-based | Produced from the pyrolysis of organic materials, it has a porous structure and active functional groups. iwaponline.com |

| Multi-walled Carbon Nanotubes (MWCNTs) | Nanomaterial | High surface area and adsorption capacity. iwaponline.com |

| Single-walled Carbon Nanotubes (SWCNTs) | Nanomaterial | Demonstrated a maximum adsorption capacity of 979.6 mg/g for 2,4-D under optimal conditions. brieflands.com |

| Metal-Organic Frameworks (MOFs) | Porous material | Possess high stability, tunable pore size, and high surface area, making them promising for pollutant adsorption. acs.org |

The efficiency of adsorption is influenced by factors such as the pH of the solution, contact time, adsorbent dosage, and the initial concentration of the pollutant. iwaponline.combrieflands.com Future studies should evaluate the efficacy of these and other novel adsorbent materials for the removal of this compound from contaminated water sources.

Integration of Multi-Omics Technologies in Biodegradation Research

The advent of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the field of microbial bioremediation. umyu.edu.ng These approaches provide a system-level understanding of the metabolic processes involved in the degradation of pollutants. researchgate.netnih.gov

Genomics and Metagenomics can be used to identify the genes and microorganisms responsible for the degradation of this compound in a given environment. frontiersin.org

Transcriptomics and Proteomics can reveal which genes and proteins are actively expressed during the degradation process, providing insights into the key enzymatic pathways. researchgate.net

Metabolomics can identify the intermediate and final products of degradation, helping to fully elucidate the metabolic pathway. umyu.edu.ng

By integrating these multi-omics approaches, researchers can gain a comprehensive understanding of the biodegradation of this compound. nih.gov This knowledge can then be used to develop more effective and targeted bioremediation strategies. nih.gov

Policy and Regulatory Implications based on Environmental Research Findings

The development of sound environmental policy and regulation relies on robust scientific data regarding the fate, transport, and toxicity of chemical compounds. nih.gov Currently, there is a significant lack of data for this compound.

Future environmental research should aim to:

Determine the persistence of this compound in various environmental compartments (soil, water, air).

Assess its potential for bioaccumulation and biomagnification in food chains.

Evaluate its acute and chronic toxicity to a range of non-target organisms. researchgate.net

The findings from this research will be crucial for conducting a thorough risk assessment. nih.gov Based on the level of risk identified, appropriate regulatory measures can be developed. These could include establishing maximum permissible concentrations in drinking water and soil, similar to regulations for other chlorophenoxy herbicides. who.int For example, the U.S. Environmental Protection Agency (EPA) has established effluent guidelines for organic chemicals, plastics, and synthetic fibers manufacturing, which includes chlorinated hydrocarbons. epa.gov In the absence of specific data, regulatory bodies may need to consider a precautionary approach based on the known toxicities of related compounds.

Interdisciplinary Research Needs for Comprehensive Environmental Assessment

The assessment begins with Environmental Chemistry , which focuses on the compound's intrinsic properties, its behavior in different environmental compartments (soil, water, air), and its degradation pathways. solubilityofthings.comjuniperpublishers.com However, chemistry alone cannot predict real-world outcomes. Soil Science and Hydrology are crucial for understanding how the compound moves through the environment. For instance, factors like soil organic matter content, clay composition, and pH can significantly influence the compound's mobility and potential to leach into groundwater, a primary route of drinking water contamination. nih.govcdc.gov Similarly, understanding surface water runoff is essential to predict its entry into aquatic ecosystems. nih.gov

Once the compound's environmental pathways are understood, Ecotoxicology evaluates its impact on living organisms. frontiersin.org This discipline investigates the adverse effects on non-target species, from microorganisms in the soil to aquatic invertebrates and vertebrates. juniperpublishers.comnih.gov This involves not just determining acute toxicity but also understanding potential chronic effects, such as impacts on reproduction, development, and endocrine system function. orst.eduresearchgate.net The integration of toxicology and environmental chemistry is essential for developing effective prevention strategies and informing public health policies. solubilityofthings.com

Furthermore, the role of Microbiology is vital in assessing the biodegradation potential of "this compound". Microbial degradation is a dominant process affecting the environmental fate of the parent compound, 2,4-D. juniperpublishers.comcdc.gov Identifying specific microbial communities capable of breaking down this particular compound is key to understanding its persistence and for developing bioremediation strategies. researchgate.net

To synthesize the data generated by these disciplines and predict future scenarios, Computational Modeling and Data Science are indispensable. nih.govacs.org Environmental fate models can simulate the transport and transformation of the compound under various environmental conditions, helping to predict concentrations in different media over time. mdpi.commdpi.com Molecular modeling can offer insights into potential toxic mechanisms and help prioritize experimental testing, streamlining the hazard assessment process. nih.govnih.gov These predictive tools are crucial for risk assessment, especially when complete experimental data are unavailable. nih.gov

A truly comprehensive assessment also requires collaboration with Agricultural Science and Environmental Engineering . Agricultural scientists can provide context on application practices of parent herbicides, which influences the initial environmental load of impurities or metabolites. nih.gov Environmental engineers can then use the integrated data to design effective remediation technologies, whether they be advanced oxidation processes, bioreactors, or other treatment systems.

The following table outlines key research questions and the necessary interdisciplinary collaborations to address them, forming a roadmap for a comprehensive environmental assessment of "this compound".

| Key Research Question | Primary Discipline | Collaborating Disciplines | Rationale for Collaboration |

| What are the key physicochemical properties and degradation pathways of the compound? | Environmental Chemistry | Computational Modeling, Microbiology | To predict environmental behavior and identify biotic and abiotic breakdown products. cdc.govacs.org |

| How does the compound move through soil and water systems? | Soil Science / Hydrology | Environmental Chemistry, Agricultural Science | To model leaching, runoff, and persistence based on soil properties and application practices. nih.gov |

| What are the acute and chronic toxicological effects on non-target organisms? | Ecotoxicology | Environmental Chemistry, Data Science | To link exposure concentrations in the environment to biological effects and assess population-level risks. frontiersin.orgnoaa.gov |

| Can indigenous microbial populations degrade the compound? | Microbiology | Soil Science, Environmental Engineering | To assess natural attenuation potential and identify candidates for bioremediation technologies. researchgate.net |

| What is the overall environmental risk under realistic exposure scenarios? | Risk Assessment | All Disciplines | To synthesize all data into a holistic evaluation that informs regulatory decisions and management strategies. nih.govresearchgate.net |

| How can the compound be efficiently removed from contaminated water or soil? | Environmental Engineering | Microbiology, Environmental Chemistry | To design and optimize effective remediation strategies based on the compound's properties and degradation mechanisms. |

By fostering collaboration among these diverse fields, a more accurate and complete picture of the environmental impact of "this compound" can be developed. This integrated approach is essential for moving beyond simple hazard identification to a nuanced understanding of environmental risk and the development of effective, evidence-based protection and remediation strategies. frontiersin.orgsolubilityofthings.com

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 1,3-Bis(2,4-dichlorophenoxy)propan-2-ol?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution between 2,4-dichlorophenol and 1,3-dichloropropan-2-ol under basic conditions. Key steps include:

- Reaction Conditions: Use anhydrous solvents (e.g., DMF or acetone) and maintain temperatures between 60–80°C to enhance reactivity while minimizing side reactions .

- Catalysis: Alkali bases like K₂CO₃ or NaOH are critical for deprotonating the phenolic hydroxyl group to generate the nucleophilic phenoxide ion .

- Yield Optimization: Monitor reaction progress via TLC or HPLC. Post-synthesis, purify using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | ↑ Yield, ↓ Byproducts |

| Base (Equiv.) | 2.0–2.5 | Ensures complete deprotonation |

| Reaction Time | 12–24 hours | Balances conversion vs. degradation |

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 6.8–7.4 ppm; propan-2-ol backbone at δ 3.5–4.2 ppm) .

- 2D NMR (COSY, HSQC): Resolve complex coupling patterns in the dichlorophenoxy groups .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 386.94 for C₁₅H₁₂Cl₄O₃) .

- FT-IR: Identify functional groups (e.g., O–H stretch at 3400 cm⁻¹, C–O–C at 1250 cm⁻¹) .

Advanced: How do substituent electronic effects influence reaction kinetics in synthesizing this compound?

Methodological Answer:

The electron-withdrawing chlorine atoms on the phenoxy groups enhance electrophilicity at the propan-2-ol carbons, accelerating nucleophilic attack. However, steric hindrance from bulky substituents can reduce reaction rates.

- Kinetic Studies: Perform time-resolved NMR or UV-Vis spectroscopy to track intermediate formation. Compare rates with analogs (e.g., replacing Cl with F or CH₃) .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to map transition states and quantify activation energies for different substituents .

Table 2: Substituent Effects on Reaction Rate

| Substituent (X) | Electron Effect | Relative Rate (vs. Cl) |

|---|---|---|

| –Cl | Strong EWG | 1.0 (reference) |

| –F | Moderate EWG | 0.8 |

| –CH₃ | EWG/EDG Mix | 0.5 |

Advanced: How can contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer) be resolved?

Methodological Answer:

Discrepancies often arise from assay variability. Mitigate by:

- Standardized Assays: Use CLSI/MIC guidelines for antimicrobial testing; employ MTT assays for cytotoxicity with controlled cell lines (e.g., HeLa, MCF-7) .

- Mechanistic Studies: Perform enzyme inhibition assays (e.g., cytochrome P450 for metabolic interference) or transcriptomic profiling to identify target pathways .

- Dose-Response Analysis: Establish EC₅₀/IC₅₀ curves to differentiate nonspecific toxicity from selective activity .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to receptors (e.g., fungal CYP51 for antifungal activity). Validate with MD simulations (NAMD/GROMACS) to assess stability .

- ADMET Prediction: Tools like SwissADME predict pharmacokinetics (e.g., logP = 3.2, suggesting moderate blood-brain barrier penetration) .

Basic: What purification strategies maximize yield while removing byproducts?

Methodological Answer:

- Byproduct Identification: Use GC-MS or LC-MS to detect impurities (e.g., unreacted dichlorophenol or oligomers) .

- Fractional Crystallization: Employ ethanol/water mixtures (70:30 v/v) for high-purity crystals .

- HPLC Prep: Reverse-phase C18 columns with acetonitrile/water (gradient elution) for scale-up .

Advanced: How does structural modification (e.g., halogen replacement) alter bioactivity?

Methodological Answer:

- Halogen Scanning: Replace Cl with Br or I to enhance lipophilicity and binding affinity. For example:

- Br Analog: Increased logP (4.1) correlates with higher antifungal potency .

- F Analog: Reduced steric bulk improves solubility but lowers membrane permeability .

- SAR Studies: Synthesize analogs systematically and correlate structural features with IC₅₀ values using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.